molecular formula C7H5BrF3NO2S B1272841 2-Bromo-4-(trifluoromethyl)benzenesulfonamide CAS No. 351003-63-9

2-Bromo-4-(trifluoromethyl)benzenesulfonamide

Cat. No. B1272841
M. Wt: 304.09 g/mol
InChI Key: IJUIBMWZUXWVLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(trifluoromethyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides, which are known for their diverse applications in medicinal chemistry and as intermediates in organic synthesis. While the provided papers do not directly discuss 2-Bromo-4-(trifluoromethyl)benzenesulfonamide, they do provide insights into related compounds and their synthesis, molecular structure, and chemical reactions, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives typically involves the functionalization of benzenesulfonyl chloride precursors. For instance, 4-fluoride benzenesulfonamide and 4-trifluoromethyl benzenesulfonamide were synthesized through ammonification from corresponding benzenesulfonyl chloride . This suggests that 2-Bromo-4-(trifluoromethyl)benzenesulfonamide could potentially be synthesized through a similar pathway, starting from 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride and subsequent reaction with an appropriate amine.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonyl group attached to a benzene ring that is further substituted with various functional groups. In the case of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate, the bismuth atoms exhibit a trigonal bipyramidal coordination with benzenesulfonate substituents . Although the central atom and substituents differ, the structural analysis of such compounds provides valuable information on the potential geometry and electronic distribution in 2-Bromo-4-(trifluoromethyl)benzenesulfonamide.

Chemical Reactions Analysis

Benzenesulfonamides can participate in various chemical reactions, including condensation reactions to form sulfonylureas, as seen in the synthesis of N-substituted phenyl-4-fluoride (or trifluoromethyl) benzenesulfonylureas . Additionally, the formation of hydrogen-bonded motifs in the anilinium chloride adduct of 4-bromo-N-phenylbenzenesulfonamide indicates the potential for 2-Bromo-4-(trifluoromethyl)benzenesulfonamide to engage in hydrogen bonding due to the presence of the sulfonamide group .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides are influenced by the substituents on the benzene ring. For example, the presence of bromo and trifluoromethyl groups is likely to affect the compound's polarity, solubility, and reactivity. The crystallographic analysis of related compounds provides insights into bond lengths and angles, which are crucial for understanding the physical properties of 2-Bromo-4-(trifluoromethyl)benzenesulfonamide . The electronic properties, such as HOMO-LUMO gaps and molecular electrostatic potential, can be studied using computational methods like DFT, as demonstrated for other benzenesulfonamide derivatives .

Scientific Research Applications

1. Photodynamic Therapy in Cancer Treatment

2-Bromo-4-(trifluoromethyl)benzenesulfonamide derivatives have been studied for their potential use in photodynamic therapy, a treatment modality for cancer. These derivatives, when used as photosensitizers, exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features make them suitable for Type II photodynamic therapy mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

2. Electrophilic Bromoamidation of Olefins

The compound has been used in a catalyst-free and metal-free bromoamidation process of unactivated olefins. This methodology, which employs 4-(Trifluoromethyl)benzenesulfonamide and N-bromosuccinimide as nitrogen and halogen sources respectively, is applicable to both cyclic and aliphatic olefins (Yu, Chen, Cheng, & Yeung, 2015).

3. Synthesis of Complex Organic Compounds

2-Bromo-4-(trifluoromethyl)benzenesulfonamide is involved in the synthesis of complex organic compounds, like Penoxsulam. An efficient synthesis method utilizing this compound has been developed, showcasing its utility in creating intricate organic molecules under milder reaction conditions and with improved overall yield (Wu et al., 2013).

properties

IUPAC Name

2-bromo-4-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO2S/c8-5-3-4(7(9,10)11)1-2-6(5)15(12,13)14/h1-3H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUIBMWZUXWVLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380905
Record name 2-Bromo-4-(trifluoromethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(trifluoromethyl)benzenesulfonamide

CAS RN

351003-63-9
Record name 2-Bromo-4-(trifluoromethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351003-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-(trifluoromethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-(trifluoromethyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-(trifluoromethyl)benzenesulfonamide
Reactant of Route 3
2-Bromo-4-(trifluoromethyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-(trifluoromethyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
2-Bromo-4-(trifluoromethyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-(trifluoromethyl)benzenesulfonamide

Citations

For This Compound
4
Citations
WD Guerra, D Lucena‐Agell, R Hortigüela… - …, 2021 - Wiley Online Library
We prepared a series of free NH and N‐substituted dibenzonthiazines with potential anti‐tumor activity from N‐aryl‐benzenesulfonamides. A biological test of synthesized compounds (…
M del Sol Jiménez - 2007 - search.proquest.com
The use of ring-closing metathesis (RCM) for the construction of small, medium and large rings has become a powerful tool in organic chemistry. The application of this reaction for the …
Number of citations: 1 search.proquest.com
D Yang, H Fu - Copper‐Mediated Cross‐Coupling Reactions, 2013 - Wiley Online Library
… reaction pathways can account for the formation of 1,2,4-benzothiadizaine 1,1-dioxide derivatives, and the reaction of 15N-labeled 2-bromo-4-trifluoromethyl-benzenesulfonamide with …
Number of citations: 2 onlinelibrary.wiley.com
H Rao, H Fu - Synlett, 2011 - thieme-connect.com
This account summarizes our recent developments in copper-catalyzed coupling reactions, including copper-catalyzed N-, O-, and P-arylations, the formation of carbon-nitrogen and …
Number of citations: 113 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.